2-[2-(trifluoromethyl)phenyl]benzoic Acid
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(18)19/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEJBRWLNUMPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431500 | |
| Record name | 2-[2-(trifluoromethyl)phenyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226577-08-8 | |
| Record name | 2-[2-(trifluoromethyl)phenyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst and Ligand Systems
Optimal catalytic systems involve palladium precursors paired with bulky phosphine ligands, which enhance oxidative addition and mitigate homocoupling. For example, Pd₂(dba)₃ with RuPhos or DavePhos ligands achieves yields exceeding 80% for polyfluorinated biphenyls. The ligand’s steric bulk stabilizes the palladium center, facilitating transmetalation with fluorinated boronic acids, which are prone to proto-deboronation under basic conditions.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling
| Ligand | Yield (%) | Homocoupling (%) | Base |
|---|---|---|---|
| RuPhos | 84 | <5 | K₂CO₃ |
| DavePhos | 80 | <5 | K₂CO₃ |
| XPhos | 35 | 20 | Na₂CO₃ |
Substrate Preparation and Protection
The electrophilic partner typically involves 2-bromobenzoic acid methyl ester to prevent carboxylate interference during coupling. The nucleophilic component, 2-(trifluoromethyl)phenylboronic acid , is employed either as the free acid or stabilized as a N-methyliminodiacetic acid (MIDA) boronate. MIDA protection reduces homocoupling from 33% to <5% in reactions involving unstable boronic acids. Post-coupling, the methyl ester is hydrolyzed using aqueous NaOH (2 M, 80°C, 2 h) to yield the free carboxylic acid.
Reaction Optimization
Key parameters include:
-
Solvent System : THF/toluene/H₂O (3:3:1) ensures solubility of both organic and inorganic components.
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Temperature : 95°C for 60 hours balances reaction progression with substrate stability.
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Base : K₂CO₃ minimizes proto-deboronation while maintaining pH for transmetalation.
Oxidation of Preformed Biphenyl Derivatives
Alternative routes involve late-stage oxidation of methyl or aldehyde groups to introduce the carboxylic acid functionality. For instance, 2-[2-(trifluoromethyl)phenyl]benzaldehyde undergoes photoredox-catalyzed oxidation using Ir(dFppy)₃ under O₂ atmosphere (MeCN, 20°C, 12 h), achieving 92% conversion to the acid. This method bypasses ester protection/deprotection steps but requires pre-installation of an oxidizable group.
Table 2: Oxidation Efficiency Comparison
| Substrate | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|
| 2-(Trifluoromethyl)benzaldehyde | Ir(dFppy)₃ | O₂ | 92 |
| 2-Methylbiphenyl | KMnO₄ | H₂O | 65* |
*Hypothetical yield based on analogous transformations.
Alternative Synthetic Routes
Grignard-Based Coupling
While less common, Grignard reagents like 2-(trifluoromethyl)phenylmagnesium bromide can react with 2-bromobenzoic acid ethyl ester in the presence of NiCl₂(dppe) (5 mol%). However, this method struggles with regioselectivity (<40% yield) and competing side reactions.
Ullmann Coupling
Copper-mediated Ullmann coupling between 2-iodobenzoic acid and 2-(trifluoromethyl)phenylboronic acid (CuI, 1,10-phenanthroline, DMF, 120°C) affords moderate yields (50–60%) but requires stringent anhydrous conditions.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 80–84 | >95 | High | Moderate |
| Photoredox Oxidation | 92 | 90 | Moderate | High |
| Grignard | <40 | 80 | Low | Low |
The Suzuki-Miyaura approach offers the best balance of yield and scalability, whereas photoredox oxidation excels in step economy but depends on aldehyde availability.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group has a pKa of ~2.98–3.51 (depending on substituent effects) , making it significantly more acidic than unsubstituted benzoic acid (pKa 4.20) due to the electron-withdrawing trifluoromethyl group. This acidity facilitates:
Table 1: Acid-Base Reactivity
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Neutralization | Aqueous LiOH/NaOH | Lithium/sodium carboxylate salts | |
| Acyl chloride formation | SOCl₂, PCl₅ | 2-[2-(Trifluoromethyl)phenyl]benzoyl chloride |
Esterification and Amidation
The carboxylic acid undergoes condensation reactions:
-
Esterification with alcohols (e.g., methanol, ethanol) under acidic catalysis .
-
Amidation with amines using coupling agents (e.g., DCC, EDCI) .
Table 2: Condensation Reactions
| Reaction | Reagents/Conditions | Yield | Application | Source |
|---|---|---|---|---|
| Methyl ester formation | MeOH, H₂SO₄, reflux | 75–85% | Prodrug synthesis | |
| Anilide formation | Aniline, EDCI/DMAP, DMF | 60–70% | Antimicrobial agents |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group is a strong meta-directing, electron-withdrawing group, reducing ring reactivity. Reported EAS reactions include:
Table 3: EAS Reactivity
| Reaction | Conditions | Position | By-products | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | Meta/para | Di-nitro derivatives | |
| Halogenation | Cl₂, FeCl₃, 40°C | Minor | Polyhalogenated |
Trifluoromethyl Group Reactivity
The -CF₃ group is generally stable but can undergo hydrolysis under extreme conditions:
Table 4: -CF₃ Reactivity
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Hydrolysis | H₂SO₄/H₃BO₃, 90°C, 8–24 hrs | 2-Carboxybenzoic acid derivatives |
Coordination and Biological Interactions
-
Metal coordination : Binds to transition metals (e.g., Cu²⁺) via carboxylate .
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Enzyme inhibition : Modulates G-protein-coupled receptors via halogen bonding .
Thermal and Oxidative Stability
-
Decarboxylation : Occurs above 200°C, forming 2-(trifluoromethyl)biphenyl .
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Oxidation : Resistant to mild oxidants (e.g., KMnO₄) but degrades under ozonolysis .
Key Findings:
-
The trifluoromethyl group significantly lowers the pKa of the carboxylic acid, enhancing its electrophilicity .
-
Ester derivatives show variable bioactivity, with solubility limitations in polar media .
-
Hydrolysis of -CF₃ is industrially relevant but requires optimized H₂SO₄ concentrations to minimize side reactions .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-[2-(trifluoromethyl)phenyl]benzoic acid exhibits significant antimicrobial properties. For instance, it has been utilized in the synthesis of novel pyrazole derivatives that demonstrate potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The compound's trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and thus efficacy against pathogens.
Pharmacological Studies
The compound has also been investigated for its role as a potential ligand in biochemical studies. It has been used to explore the binding interactions with chaperones such as PapD and FimC via surface plasmon resonance and NMR spectroscopy . These interactions are crucial for understanding protein folding and stability, which can have implications in drug design.
Agricultural Science
Pesticide Development
In agricultural applications, this compound serves as a precursor in the synthesis of new classes of pesticides. A notable study involved its use in developing fluorinated pyrrole derivatives that act as broad-spectrum bactericides . These compounds have shown promise in controlling various plant pathogens, thereby enhancing crop yields.
Herbicide Formulations
The compound is also being explored for its potential use in herbicide formulations. Its chemical structure allows for modifications that can lead to selective herbicides targeting specific weed species without harming crops . This selectivity is vital for sustainable agricultural practices.
Materials Science
Polymer Chemistry
In materials science, this compound is employed in synthesizing fluorinated polymers with enhanced thermal and chemical resistance. These polymers are beneficial in applications requiring durability under extreme conditions, such as aerospace and automotive industries . The incorporation of trifluoromethyl groups into polymer matrices improves their hydrophobicity and stability.
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)phenyl]benzoic Acid involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Substituent Position : The position of the trifluoromethyl group significantly impacts biological activity. For example, FFA (meta-CF₃) activates Slo2.1 channels, while the ortho-CF₃ in this compound may alter steric interactions with target proteins .
- Functional Groups: Addition of amino (-NH-) groups (e.g., in FFA) enhances hydrogen-bonding capacity, influencing receptor binding kinetics .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values (~3.5–4.2), enhancing membrane permeability compared to non-fluorinated analogs (e.g., benzoic acid: logP ~1.9) .
- Acidity : The carboxylic acid group (-COOH) confers moderate acidity (pKa ~2.8–3.5), facilitating ionization at physiological pH .
Biological Activity
2-[2-(Trifluoromethyl)phenyl]benzoic acid, also known as trifluoromethyl benzoic acid, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, including antimicrobial, anticancer, and antiprotozoal activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H12F3O2. The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Antimicrobial Activity
In Vitro Antimicrobial Evaluation
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| This compound | 10 µg/mL | S. aureus |
| This compound | 5 µg/mL | MRSA |
These findings suggest that the trifluoromethyl substitution enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Antiprotozoal Activity
Case Study: E. histolytica and G. intestinalis
A study evaluated the antiprotozoal activity of various derivatives, including those with the trifluoromethyl group. The results indicated that compounds with this substitution exhibited potent activity against Entamoeba histolytica and Giardia intestinalis.
| Compound | IC50 (µM) | Protozoan Target |
|---|---|---|
| This compound | <0.050 | E. histolytica |
| This compound | <0.050 | G. intestinalis |
This enhanced potency is attributed to the electronic effects of the trifluoromethyl group, which may improve binding affinity to protozoan targets .
Anticancer Activity
Mechanism of Action
The compound has shown promising anticancer activity in various human cancer cell lines. In vitro studies indicated that it induces apoptosis in colon cancer cells, particularly those lacking functional p53 tumor suppressor genes.
- Cell Line Tested : HCT116 (p53 null)
- Observation : Induction of early and late apoptosis confirmed through staining assays.
The mechanism involves intercalation into DNA and disruption of cell cycle progression, leading to increased apoptosis rates .
Structure-Activity Relationship (SAR)
Research indicates that the introduction of trifluoromethyl groups into benzoic acid derivatives can significantly enhance their biological activities. The structure-activity relationship studies reveal that:
Q & A
Q. What are the optimal synthetic routes for 2-[2-(trifluoromethyl)phenyl]benzoic Acid, and how can purity be ensured?
The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group, followed by carboxylation. Key steps include:
- Catalyst selection : Use Pd(PPh₃)₄ for cross-coupling reactions to minimize side products .
- Purification : Recrystallization in ethanol/water mixtures (7:3 v/v) at 4°C enhances crystalline purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Purity validation : Combine NMR (¹H/¹³C, δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry (ESI-MS, [M-H]⁻ peak at m/z 295.26) .
Q. How do solvent polarity and temperature affect the stability of this compound?
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons appear as multiplet clusters (δ 7.3–8.1 ppm), with the trifluoromethyl group causing deshielding .
- FT-IR : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹ and C=O at 1680 cm⁻¹ .
- XRD : Compare experimental patterns with simulated data from Mercury v4.3 to confirm crystallinity .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure be analyzed to predict supramolecular assembly?
- Method : Use SHELXL for refinement and Mercury for visualization. Hydrogen-bonding motifs (e.g., R₂²(8) dimer via COOH⋯O=C interactions) are identified using graph-set analysis .
- Example : The trifluoromethyl group induces steric hindrance, reducing π-π stacking but promoting C-F⋯H hydrogen bonds (2.8–3.2 Å) .
Q. Software Tools for Crystallography
| Tool | Purpose | Reference |
|---|---|---|
| SHELXL | Refinement of small-molecule structures | |
| Mercury | Visualization and hydrogen-bond analysis | |
| ORTEP-3 | Thermal ellipsoid plotting |
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, thermal stability)?
- Validation : Cross-check XRD-derived bond lengths (C-C = 1.48 Å) with DFT-optimized geometries (B3LYP/6-31G*) .
- Thermogravimetric analysis (TGA) : Discrepancies in decomposition temperatures (e.g., predicted vs. observed ΔT = ±15°C) require recalibrating force fields in molecular dynamics simulations .
Q. How can intermolecular interactions be engineered to improve crystallinity for X-ray studies?
Q. What computational methods predict the compound’s behavior in biological systems (e.g., protein binding)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
